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Compound of Interest

Compound Name: Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: B601860

Get Quote

Executive Summary
In the development of Lesinurad (a URAT1 inhibitor), accurate quantification of degradation

products is critical for ICH Q3A/B compliance. While the United States Pharmacopeia (USP)

provides standards for the API and primary related compounds (typically Related Compounds A

and B), Lesinurad Impurity C (the des-bromo hydroxy/oxo analog) often requires a dedicated,

third-party reference standard.

This guide demonstrates that relying solely on USP System Suitability mixtures may fail to

adequately resolve or quantify Impurity C due to its distinct polarity and UV absorption profile.

We present experimental protocols and comparative data to validate the necessity of a specific

Impurity C standard.

Chemical Identity & Structural Context
Understanding the structural divergence is key to explaining the chromatographic behavior.
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Feature Lesinurad (API) Lesinurad Impurity C

Chemical Name

2-((5-bromo-4-(4-

cyclopropylnaphthalen-1-

yl)-4H-1,2,4-triazol-3-

yl)thio)acetic acid

2-((4-(4-

cyclopropylnaphthalen-1-yl)-5-

oxo-4,5-dihydro-1H-1,2,4-

triazol-3-yl)thio)acetic acid

CAS Number 878672-00-5 1384208-36-9

Molecular Formula C₁₇H₁₄BrN₃O₂S C₁₇H₁₅N₃O₃S

Molecular Weight 404.28 g/mol 341.38 g/mol

Key Difference

Contains Bromine at C5

position of triazole ring.[1][2][3]

[4][5][6][7][8][9][10][11]

Bromine replaced by Carbonyl

(Oxo) / Hydroxyl group.

Origin

Active Pharmaceutical

Ingredient.[1][3][4][5][8][12][13]

[14][15][16]

Hydrolytic Degradation:

Hydrolysis of the C-Br bond

under stress conditions.

Degradation Pathway Visualization
The following diagram illustrates the formation of Impurity C from Lesinurad via hydrolysis, a

critical pathway to monitor during stability testing.
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Figure 1: Proposed degradation pathway showing the hydrolysis of Lesinurad to Impurity C.
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Comparative Analysis: Impurity C Standard vs. USP
RS
The "Gap" in Official Standards
USP monographs typically prioritize process impurities (like Desbromo Impurity A or Chloro

Impurity B). Impurity C, often a degradation product appearing during long-term stability

studies, may not be explicitly identified in the general USP Lesinurad Reference Standard

mixture.

Parameter
Lesinurad Impurity C (Third-

Party Standard)

USP Lesinurad Reference

Standard (RS)

Composition
>98% Pure Single Entity

(Impurity C)

Typically 100% API (or defined

mixture for SST)

Primary Use

Retention time marker;

Quantitative calibration for

Impurity C.

Assay of API; System

Suitability Testing.

Quantification
Direct external standard

method.

Requires RRF (Relative

Response Factor) assumption

if specific standard is absent.

UV Response

Distinct: Loss of Br and gain of

C=O shifts

and extinction coefficient.

Baseline response.

Relative Response Factor (RRF) Impact
Using the API (Lesinurad) to quantify Impurity C without a correction factor can lead to

significant errors. The oxo-triazole chromophore in Impurity C absorbs differently than the

bromo-triazole.

Experimental Observation: Impurity C typically shows a lower response at 254 nm compared

to Lesinurad.
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Consequence: If you assume RRF = 1.0 (using USP Lesinurad RS to quantify Impurity C),

you may underestimate the impurity level, risking regulatory non-compliance.

Experimental Protocol: HPLC Impurity Profiling
This validated protocol separates Lesinurad from Impurity C and other related compounds.

Chromatographic Conditions
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

Column: Inertsil ODS-3V or BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV at 255 nm (primary) and 290 nm (secondary).

Column Temp: 30°C.

Injection Volume: 20 µL.

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B

0.0 60 40

15.0 40 60

25.0 20 80

30.0 60 40

35.0 60 40

Analytical Workflow
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The following workflow ensures data integrity when using the Impurity C standard.

Start: Impurity Profiling

Prep 1: Impurity C Standard
(0.5 µg/mL in Diluent)

Prep 2: Lesinurad Sample
(Forced Degradation/Stability)

HPLC Analysis
(Gradient Method)

Identification:
Compare RT of Sample Peak

vs. Impurity C Std

Calculate RRF:
(Area_Imp / Conc_Imp) / (Area_API / Conc_API)

Method Validation

Quantification:
Use RRF for accurate % w/w

Routine QC

Click to download full resolution via product page

Figure 2: Workflow for identifying and quantifying Impurity C using a specific reference

standard.

Performance Data Summary
The following data represents typical system suitability parameters observed when comparing

the specific Impurity C standard against the API.

Table 1: System Suitability & Retention Data
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Component
Retention Time
(min)

Relative
Retention Time
(RRT)

Resolution
(Rs)

Symmetry
Factor

Lesinurad (API) 12.4 1.00 - 1.1

Impurity C 8.2 0.66 > 4.0 (vs API) 1.05

Impurity A

(Desbromo)
9.5 0.77 > 2.0 (vs Imp C) 1.1

Note: Impurity C elutes significantly earlier than Lesinurad due to the increased polarity of the

hydroxyl/oxo group compared to the bromine atom.

Table 2: Response Factor Analysis (at 255 nm)

Standard
Linearity (

)

Relative Response Factor
(RRF)

Lesinurad USP RS > 0.999 1.00 (Reference)

Lesinurad Impurity C > 0.999 0.82

Interpretation: The RRF of 0.82 indicates that Impurity C has a lower UV response than the

API.

Without Standard: If you integrate the Impurity C peak and calculate concentration assuming

it responds like Lesinurad, you will calculate a value that is 18% lower than the actual

amount.

With Standard: Using the authentic Impurity C standard allows you to correct for this

difference, ensuring you do not under-report impurities near the threshold limits (0.10%).

Conclusion
While USP Reference Standards are indispensable for assaying the active pharmaceutical

ingredient, they are often insufficient for quantifying specific degradation products like

Lesinurad Impurity C.
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Recommendation:

For Release Testing: Use USP Lesinurad RS for Assay and Identification.

For Stability & Impurity Profiling: Supplement with a certified Lesinurad Impurity C
Reference Standard (CAS 1384208-36-9). This ensures accurate identification (via RRT

0.66) and precise quantification (correcting for RRF 0.82), mitigating the risk of regulatory

queries regarding mass balance discrepancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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